molecular formula C15H15ClN2O3S2 B2524681 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide CAS No. 1704613-52-4

3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2524681
CAS No.: 1704613-52-4
M. Wt: 370.87
InChI Key: XXJRUXOSIINVTB-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a structurally unique molecule featuring a strained azetidine (4-membered nitrogen-containing ring) core. Key functional groups include a 4-chlorobenzenesulfonyl substituent at the azetidine’s 3-position and a thiophen-2-ylmethyl carboxamide group at the 1-position. Its molecular formula is C₁₄H₁₅ClN₂O₃S₂, with a calculated molecular weight of ~358.59 g/mol. The sulfonyl group enhances polarity, while the thiophene and chlorophenyl moieties may influence lipophilicity and target-binding interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRUXOSIINVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Key Structural Differences:

  • Target vs. :

    • The target compound’s azetidine core replaces the thiophene ring in ’s molecule, introducing conformational rigidity.
    • features two chlorophenyl groups , increasing lipophilicity (logP) compared to the target’s single chlorophenyl moiety.
    • Both share sulfonyl groups, but their positions differ: the target’s sulfonyl is directly on the azetidine, while ’s is on a benzyl-thiophene scaffold.
  • Target vs. : substitutes the sulfonyl group with a 1,2,4-oxadiazole ring, a heterocycle known for hydrogen-bonding capacity.

Physicochemical and Pharmacological Comparisons

Molecular Weight and Polarity:

  • The target compound (~358.59 g/mol ) is lighter than ’s molecule (426.34 g/mol ) due to the absence of a second chlorophenyl group but heavier than ’s oxadiazole-containing analogue (346.40 g/mol ) .
  • The sulfonyl group in the target increases polarity compared to ’s oxadiazole, suggesting better aqueous solubility but reduced membrane permeability.

Functional Group Implications:

  • Azetidine Core : The strained 4-membered ring in the target and may confer metabolic stability but could limit synthetic accessibility compared to thiophene-based scaffolds .
  • Chlorophenyl vs. Oxadiazole : ’s dichlorophenyl groups enhance lipophilicity, favoring hydrophobic target interactions, while ’s oxadiazole could engage in hydrogen bonding with polar residues .

Biological Activity

3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a sulfonamide group and an oxadiazole ring, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound's structure includes:

  • Chlorobenzenesulfonyl moiety
  • Thiophene group
  • Azetidine ring

These components are crucial for its interaction with biological targets.

Synthesis

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the thiophene group via electrophilic substitution.
  • Sulfonation to incorporate the chlorobenzenesulfonyl moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene moieties often exhibit notable biological activities, including:

  • Antimicrobial properties
  • Anticancer activity
  • Anti-inflammatory effects

The biological activity is attributed to the compound's ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is particularly significant for its role in inhibiting specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(5-methylthiazol-2-yl)benzenesulfonamideThiazole instead of oxadiazoleAntimicrobial
5-(Thiophen-2-yl)-1,3,4-thiadiazoleContains thiophene and thiadiazole ringsAnticancer
3-(4-fluorobenzenesulfonyl)-N-(5-methylisoxazol-3-yl)propanamideIsoxazole instead of oxadiazoleAnti-inflammatory

These findings suggest that modifications in the structural features can lead to variations in biological activity.

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